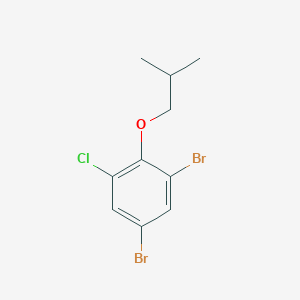

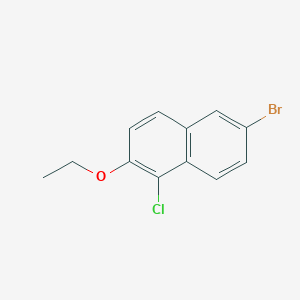

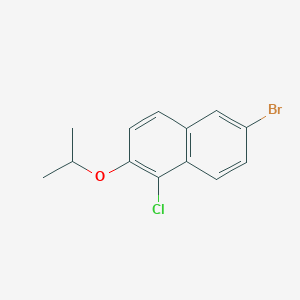

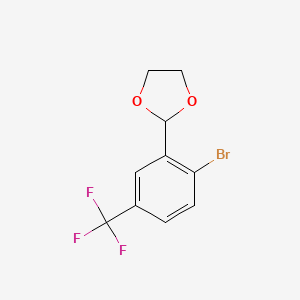

1-Bromo-2-ethoxy-4-methylbenzene

Descripción general

Descripción

1-Bromo-2-ethoxy-4-methylbenzene is a chemical compound with the molecular weight of 215.09 .

Synthesis Analysis

The synthesis of benzene derivatives like 1-Bromo-2-ethoxy-4-methylbenzene often involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The IUPAC name of 1-Bromo-2-ethoxy-4-methylbenzene is the same as its common name . The InChI code for this compound is 1S/C9H11BrO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis

Benzene derivatives like 1-Bromo-2-ethoxy-4-methylbenzene can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring .Physical And Chemical Properties Analysis

1-Bromo-2-ethoxy-4-methylbenzene has a molecular weight of 215.09 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Thermochemistry and Quantum Chemistry

Experimental studies on the thermochemistry of halogen-substituted methylbenzenes, including bromo- and iodo-substituted compounds, have been performed to evaluate vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies utilize quantum-chemical methods to calculate gas-phase enthalpies of formation and develop group-additivity procedures for estimating vaporization enthalpies and phase enthalpies of formation. This research provides foundational knowledge for understanding the thermodynamic properties and chemical reactivity of compounds like 1-Bromo-2-ethoxy-4-methylbenzene (S. Verevkin et al., 2015).

Synthetic Chemistry

In the realm of synthetic chemistry, the compound has been involved in studies focusing on the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives. These studies demonstrate its utility in catalyzing the formation of complex organic structures, thereby highlighting its role in the synthesis of potentially biologically active molecules (A. Esteves, E. Ferreira, M. J. Medeiros, 2007).

Material Science and Electrochemistry

From a materials science and electrochemistry perspective, 4-bromo-2-fluoromethoxybenzene has been studied as a novel bi-functional electrolyte additive for lithium-ion batteries. Although not the exact compound , this research indicates the potential utility of bromo-substituted methylbenzenes in enhancing the performance and safety of lithium-ion batteries by forming protective polymer films and reducing flammability (Zhang Qian-y, 2014).

Organic Electronics

In organic electronics, the introduction of bromo-nitrobenzene derivatives into polymer solar cells has shown to significantly improve device performance by enhancing excitonic dissociation at the donor-acceptor interface. This suggests that bromo-substituted compounds could play a crucial role in the development of more efficient solar energy harvesting technologies (G. Fu et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-2-ethoxy-4-methylbenzene is the benzene ring . The benzene ring is a stable structure that contains six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution , a reaction that maintains the aromaticity of the benzene ring . This process involves a two-step mechanism :

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in this process is the electrophilic aromatic substitution . This pathway allows the benzene ring to undergo substitution reactions while maintaining its aromaticity .

Result of Action

The result of the action of 1-Bromo-2-ethoxy-4-methylbenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the reaction .

Action Environment

The action of 1-Bromo-2-ethoxy-4-methylbenzene can be influenced by various environmental factors. For instance, the presence of other substituents on the benzene ring can affect the compound’s reactivity and the position of the substitution . .

Safety and Hazards

This compound is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Propiedades

IUPAC Name |

1-bromo-2-ethoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBZRHMQCHDGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294595 | |

| Record name | Benzene, 1-bromo-2-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethoxy-4-methylbenzene | |

CAS RN |

1394291-57-6 | |

| Record name | Benzene, 1-bromo-2-ethoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.